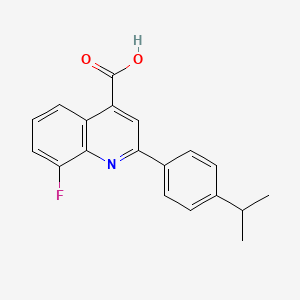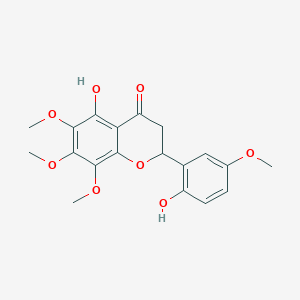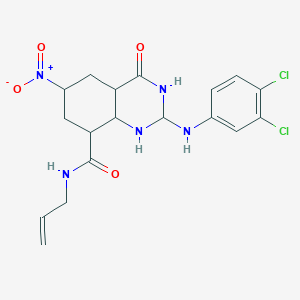
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide is a complex organic compound that features a quinazoline core structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as nitro, chloro, and anilino groups, contributes to its diverse chemical reactivity and potential biological activity.
準備方法
The synthesis of 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can introduce the nitro group at the desired position on the quinazoline ring.
Attachment of the Anilino Group: The anilino group can be introduced through nucleophilic substitution reactions, where a suitable aniline derivative reacts with the quinazoline intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions, where an appropriate amine reacts with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and catalysts.
化学反応の分析
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amino group.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino derivatives, substituted quinazolines, and hydrolyzed products.
科学的研究の応用
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit specific enzymes involved in biological processes, leading to the disruption of cellular functions.
Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating signaling pathways.
DNA Intercalation: It may intercalate into DNA, affecting DNA replication and transcription.
類似化合物との比較
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide can be compared with other similar compounds, such as:
3,4-Dichloroaniline: A simpler compound with similar chloro and anilino groups but lacking the quinazoline core and nitro group.
2,4-Dichloroaniline: Another dichloroaniline isomer with different positions of the chlorine atoms.
2-(3,4-Dichloroanilino)pyridine: A compound with a pyridine ring instead of the quinazoline ring.
The uniqueness of this compound lies in its complex structure, which provides a diverse range of chemical reactivity and potential biological activities.
特性
分子式 |
C18H21Cl2N5O4 |
|---|---|
分子量 |
442.3 g/mol |
IUPAC名 |
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide |
InChI |
InChI=1S/C18H21Cl2N5O4/c1-2-5-21-16(26)11-7-10(25(28)29)8-12-15(11)23-18(24-17(12)27)22-9-3-4-13(19)14(20)6-9/h2-4,6,10-12,15,18,22-23H,1,5,7-8H2,(H,21,26)(H,24,27) |
InChIキー |
MXFKMXIFZNRFNN-UHFFFAOYSA-N |
正規SMILES |
C=CCNC(=O)C1CC(CC2C1NC(NC2=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


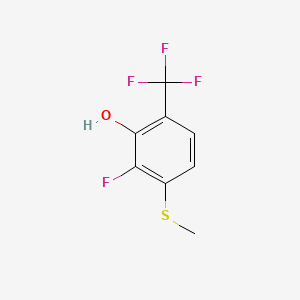
![[(6R)-6-[(9R,13R,14S)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B14781340.png)

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14781355.png)
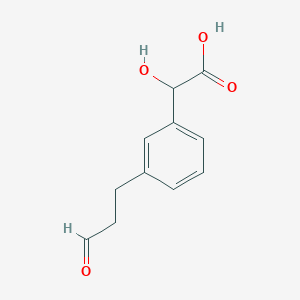

![(2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14781372.png)
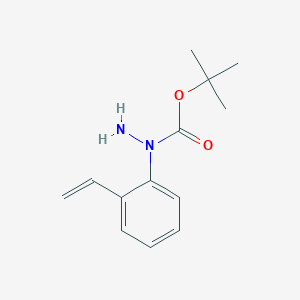
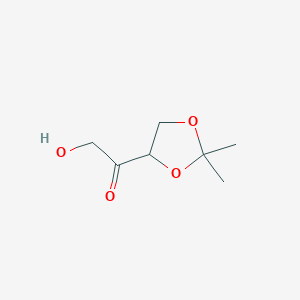
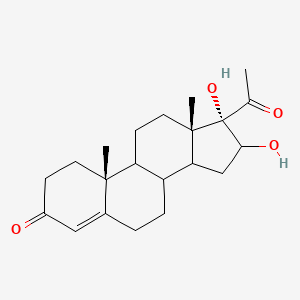
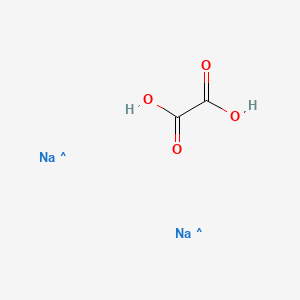
![6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14781416.png)
